![molecular formula C15H12N2O4 B15044674 N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15044674.png)
N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is derived from the reaction between 2-hydroxybenzaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.
Scientific Research Applications
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their catalytic and electronic properties.
Medicinal Chemistry: Schiff bases, including this compound, are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting microbial cell walls. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is unique due to its specific structure, which includes a benzodioxole moiety. This structural feature can influence its reactivity and the stability of its metal complexes, making it distinct from other Schiff bases .
Properties
Molecular Formula |
C15H12N2O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12N2O4/c18-12-4-2-1-3-11(12)8-16-17-15(19)10-5-6-13-14(7-10)21-9-20-13/h1-8,18H,9H2,(H,17,19)/b16-8+ |
InChI Key |
XWWKJWLWVNKCAE-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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